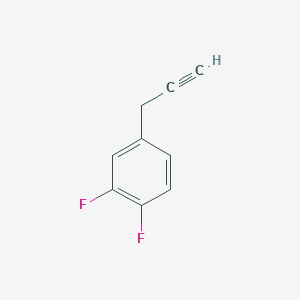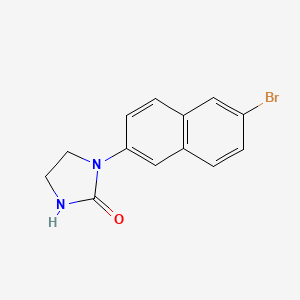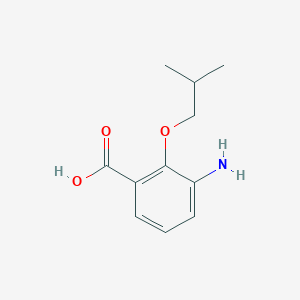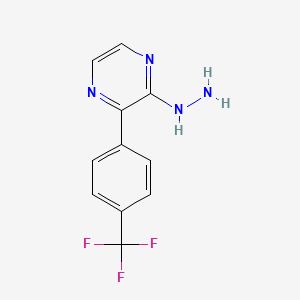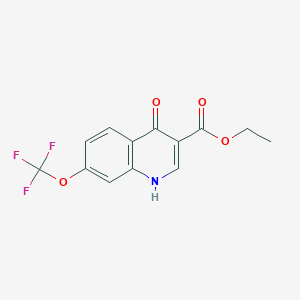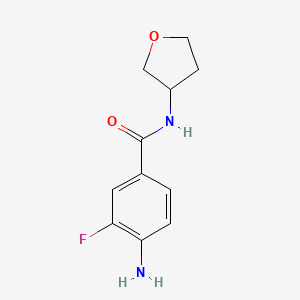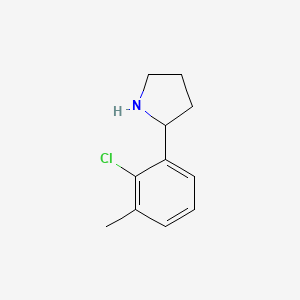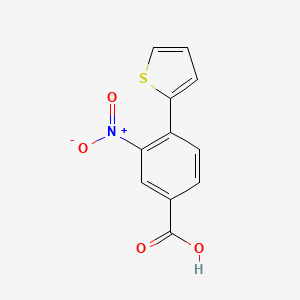
3-Nitro-4-(thiophen-2-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(thiophen-2-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(thiophen-2-yl)benzoic acid typically involves the nitration of 4-(thiophen-2-yl)benzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-(thiophen-2-yl)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzoic acid ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.
Continuous Flow Systems: To enhance efficiency and safety, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Coupled Products: From coupling reactions involving the thiophene ring.
Applications De Recherche Scientifique
3-Nitro-4-(thiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 3-nitro-4-(thiophen-2-yl)benzoic acid exerts its effects depends on the specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The nitro and thiophene groups provide sites for further chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the thiophene ring, which reduces its versatility in coupling reactions.
4-Nitrobenzoic acid: Similar in having a nitro group but lacks the thiophene ring, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of a nitro group and a thiophene ring on the benzoic acid scaffold. This combination enhances its reactivity and makes it suitable for a wide range of chemical and biological applications.
Propriétés
Formule moléculaire |
C11H7NO4S |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
3-nitro-4-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H,(H,13,14) |
Clé InChI |
UFOOHRVZAIGRSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

